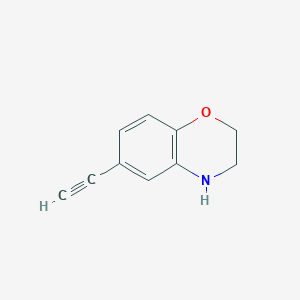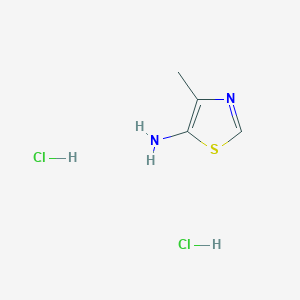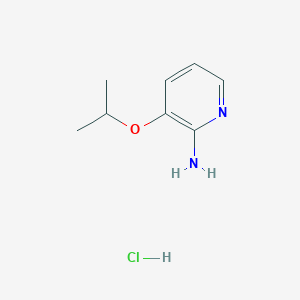
Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride
説明
Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride is a chemical compound with the CAS Number: 859964-76-4 . It has a molecular weight of 269.77 . The IUPAC name for this compound is ethyl 3-phenylpiperidine-4-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride is1S/C14H19NO2.ClH/c1-2-17-14 (16)12-8-9-15-10-13 (12)11-6-4-3-5-7-11;/h3-7,12-13,15H,2,8-10H2,1H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用
Synthesis of Neurotransmitter Transport Inhibitors
Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride: is utilized in the synthesis of compounds that inhibit neurotransmitter transport . These inhibitors have potential applications in the treatment of neurological disorders such as depression, anxiety, and ADHD by modulating the levels of neurotransmitters like dopamine and serotonin in the brain.
Chiral Optimization in Drug Development
The compound serves as a starting material for chiral optimization processes . Chirality is a key factor in the efficacy and safety of pharmaceutical drugs, and optimizing the chirality of drug molecules can lead to more effective treatments with fewer side effects.
Antiproliferative and Antimetastatic Agents
Derivatives of Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers . Research in this area could lead to the development of new cancer therapies that target specific pathways involved in tumor growth and metastasis.
Alkaloid Synthesis
This chemical is used in the synthesis of alkaloids, which are naturally occurring compounds with significant pharmacological activities . Alkaloids have a wide range of therapeutic applications, including pain relief, treatment of malaria, and as stimulants or sedatives.
Material Science Applications
In material science, Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride can be a precursor for materials with specific properties such as conductivity or luminescence . These materials can be used in the development of new electronic devices, sensors, and other technologies.
Analytical Chemistry
The compound is also important in analytical chemistry, where it can be used as a standard or reagent in various chemical analyses to determine the presence or quantity of other substances .
Chemical Synthesis
It plays a crucial role in chemical synthesis, serving as an intermediate in the preparation of a wide range of chemical products . Its versatility in reactions makes it a valuable compound in synthetic organic chemistry.
Pharmacological Research
Lastly, Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride is involved in pharmacological research for the discovery of new drugs . Its piperidine moiety is a common structure in many pharmaceuticals, and modifications to this core structure can lead to the development of new therapeutic agents.
Safety and Hazards
作用機序
Target of Action
Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride, also known as Pethidine, exerts its analgesic effects by acting as an agonist at the μ-opioid receptor . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids.
Mode of Action
Upon binding to the μ-opioid receptor, Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride triggers a series of intracellular events. This includes the inhibition of adenylate cyclase, decreased cAMP production, and the subsequent opening of potassium channels. The opening of these channels leads to hyperpolarization of the neuron and inhibition of neurotransmitter release .
Biochemical Pathways
The action of Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride on the μ-opioid receptor affects several biochemical pathways. Primarily, it influences the pain signaling pathway by reducing the perception of pain signals in the central nervous system .
Pharmacokinetics
Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride is quickly hydrolyzed in the liver to pethidinic acid and is also demethylated to norpethidine, which has half the analgesic activity of Pethidine but a longer elimination half-life (8–12 hours). This can accumulate with regular administration or in kidney failure .
Result of Action
The primary result of Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride’s action is the relief of moderate to severe pain for which alternative treatments are inadequate . It is associated with a risk of addiction, misuse, overdose, and fatal respiratory depression .
Action Environment
The action, efficacy, and stability of Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride can be influenced by various environmental factors. For instance, its storage temperature can affect its stability, with the recommended storage temperature being in a refrigerator . Furthermore, its efficacy can be influenced by the patient’s physiological state, such as liver or kidney function .
特性
IUPAC Name |
ethyl 3-phenylpiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-8-9-15-10-13(12)11-6-4-3-5-7-11;/h3-7,12-13,15H,2,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNBLWBHPDETJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1449087.png)
![5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide](/img/structure/B1449088.png)










